Pyrylium
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Overview
Description
Pyrylium is the simplest member of the class of pyryliums that is pyran with a protonated oxygen.
Scientific Research Applications
Synthesis and Organic Applications
Pyrylium salts are heterocyclic compounds known for their unique chemical reactivity and photophysical properties. They have significant potential in various fields, such as organic synthesis, biosensors, and organic optoelectronic materials. The synthesis of α-non-active and α-active this compound salts, along with their applications in organic synthesis, photosensitizers, ion liquids, and fluorescent sensors, have been explored in depth (Ye et al., 2015).
Electronic and Optical Properties
This compound compounds have been utilized for their high conductivity in electron transfer reactions and as sensor materials. Two this compound salts, 2, 6-di-(4`-methylphenyl) this compound fluoroborate and perchlorate, demonstrate high electron conductivities and potential as sensitizers in the electrical industry due to their green fluorescent properties when dissolved in acetone (Wie et al., 2012).
Anion Recognition and Theoretical Studies
Theoretical studies on this compound salts and their analogues have been conducted, focusing on anion-π interactions and chalcogen bonds. These studies provide insights into the physical nature of these interactions and the geometrical features of the complexes, aiding in the understanding of their chemical behavior (Quiñonero, 2015).
Protein Labeling
This compound ions are effective for selectively modifying protein lysine residues. They have been used to label proteins with chromium tricarbonyl complexes, showing potential applications in protein X-ray crystallography (Caro et al., 2000).
Ionic Liquids and Catalysis
This compound salts form a new group of ionic liquids (ILs) with positive charges on the oxygen atom. These ILs are stable in air, water, and common organic solvents, finding use as immobilizers and dissolving agents in hydrosilylation reactions (Pernak et al., 2011). Additionally, they show good photocatalytic properties in aqueous solutions, capable of photodegrading various pollutants (Miranda et al., 2002).
Data Storage and Photobleaching
This compound salts are considered for applications in data storage using the two-photon absorption effect, particularly through photobleaching processes for three-dimensional data storage (Polyzos et al., 2005).
Macrocycles and Metallo-Supramolecules
This compound salt chemistry has emerged as a powerful approach for constructing complex macrocycles and metallo-supramolecules, expanding its applications in light emitters, photocatalysts, and sensitizers (Li et al., 2020).
Heterocyclic Synthesis
The cycloadditions of this compound and pyridinium betaines provide an easy access to novel heterocyclic molecules, making them useful in the synthesis of various molecular structures (Radhakrishnan, 2007).
White-Light Emission and Materials Chemistry
This compound salts have been synthesized for photophysical applications, including the first example of a this compound dye displaying white light emission in the solid state, indicating their potential in materials chemistry (Muñoz Resta et al., 2020).
Properties
CAS No. |
289-67-8 |
---|---|
Molecular Formula |
C5H5O+ |
Molecular Weight |
81.09 g/mol |
IUPAC Name |
pyrylium |
InChI |
InChI=1S/C5H5O/c1-2-4-6-5-3-1/h1-5H/q+1 |
InChI Key |
WVIICGIFSIBFOG-UHFFFAOYSA-N |
SMILES |
C1=CC=[O+]C=C1 |
Canonical SMILES |
C1=CC=[O+]C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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